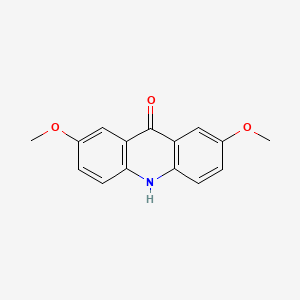

2,7-Dimethoxyacridin-9(10H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dimethoxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-9-3-5-13-11(7-9)15(17)12-8-10(19-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYXJSQZFOQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,7-Dimethoxyacridin-9(10H)-one

CAS Number: 120809-05-4

This technical guide provides a comprehensive overview of 2,7-Dimethoxyacridin-9(10H)-one, a heterocyclic compound that serves as a crucial intermediate in the development of potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and its role as a scaffold for biologically active molecules.

Physicochemical Properties

| Property | Value |

| CAS Number | 120809-05-4[1] |

| Molecular Formula | C₁₅H₁₃NO₃[1] |

| Molecular Weight | 255.27 g/mol [1] |

| Alternate Name | 2,7-Dimethoxy-9-acridinone[1] |

Synthesis of 2,7-Dimethoxyacridin-9(10H)-one

The synthesis of the acridone core, such as that in 2,7-Dimethoxyacridin-9(10H)-one, is commonly achieved through a two-step process involving an Ullmann condensation followed by cyclization. A representative synthetic pathway is detailed below.

Experimental Protocol: Synthesis via Ullmann Condensation and Cyclization

This protocol is adapted from the synthesis of structurally similar acridone derivatives.

Step 1: Ullmann Condensation to form N-(4-methoxyphenyl)-5-methoxy-anthranilic acid

-

A mixture of 2-chloro-5-methoxybenzoic acid, 4-methoxyaniline, anhydrous potassium carbonate, and a catalytic amount of copper (II) oxide is prepared in a round-bottomed flask.

-

The mixture is refluxed for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, the excess aniline is removed by steam distillation.

-

The remaining aqueous solution containing the potassium salt of the N-phenylanthranilic acid is treated with activated charcoal and filtered while hot.

-

The filtrate is then acidified with a dilute solution of hydrochloric acid to precipitate the N-(4-methoxyphenyl)-5-methoxy-anthranilic acid.

-

The precipitate is filtered, washed with water, and dried. Recrystallization from aqueous ethanol can be performed for further purification.

Step 2: Cyclization to form 2,7-Dimethoxyacridin-9(10H)-one

-

The N-(4-methoxyphenyl)-5-methoxy-anthranilic acid obtained from Step 1 is mixed with a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid in a flask.

-

The mixture is heated on a steam bath for several hours. The formation of the yellow-colored acridone indicates the progress of the reaction.

-

Upon completion, the reaction mixture is carefully poured into ice-cold water, leading to the precipitation of the crude 2,7-Dimethoxyacridin-9(10H)-one.

-

The precipitate is filtered, washed with a dilute sodium carbonate solution to remove any unreacted acid, and then with water until the washings are neutral.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent like acetic acid or by sublimation to yield the pure 2,7-Dimethoxyacridin-9(10H)-one.

A variation of this synthesis can be performed using microwave irradiation in the presence of a Lewis acid catalyst like zinc chloride, which has been shown to significantly reduce reaction times.[2]

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 2,7-Dimethoxyacridin-9(10H)-one.

Spectroscopic Data

| Spectroscopic Data for 2-Methoxy-9-acridone | |

| **IR (KBr, cm⁻¹) ** | 1635 (>C=O), 3700-3720 (N-H) |

| ¹H NMR (DMSO-d₆, δ ppm) | 3.90 (s, 3H, -OCH₃), 7.27-8.39 (m, 7H, Ar-H), 11.65 (s, 1H, NH) |

| Mass (m/z) | 275 |

| Data is for 2-Methoxy-9-acridone and is provided as a reference.[2] |

Biological Activity as a Scaffold for Kinase Inhibitors

2,7-Dimethoxyacridin-9(10H)-one is a key structural motif in the development of inhibitors for several kinases, most notably Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2).[3][4] These kinases are implicated in various cellular processes, and their dysregulation is linked to diseases such as cancer.

Derivatives of the 2,7-dimethoxyacridone scaffold have demonstrated potent inhibitory activity against these kinases. The methoxy groups at the 2 and 7 positions have been shown to be important for activity against DYRK2.[3]

Quantitative Data: Inhibitory Activity of Acridine Analogs

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity |

| Acridine Analog 33 | Haspin | < 60 | 180-fold over DYRK2 |

| Acridine Analog 41 | DYRK2 | < 400 | 5.4-fold over Haspin |

| Data from a structure-activity relationship study of acridine analogs.[3][4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of acridone derivatives against Haspin or DYRK2.

-

Reagents and Materials:

-

Purified recombinant Haspin or DYRK2 enzyme.

-

Substrate peptide (e.g., histone H3 for Haspin).

-

[γ-³²P]ATP or a suitable fluorescent ATP analog.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).

-

Test compounds (acridone derivatives) dissolved in DMSO.

-

96-well plates.

-

Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid) for radioactive assays, or a suitable detection system for non-radioactive assays.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate peptide, and the test compound solution.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Mechanism of Action

Derivatives of 2,7-Dimethoxyacridin-9(10H)-one exert their biological effects by inhibiting key signaling pathways regulated by Haspin and DYRK2.

Haspin Kinase Pathway: Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. Inhibition of Haspin by acridone derivatives disrupts this process, leading to mitotic arrest and potentially apoptosis in proliferating cells, making it an attractive target in oncology.[3]

DYRK2 Signaling Pathway: DYRK2 is a multifaceted kinase involved in the regulation of cell cycle progression, apoptosis, and proteostasis.[3][5] One of its key roles is in the cellular stress response, where it promotes the stability and activity of the transcription factor HSF1 and enhances the activity of the 26S proteasome.[5] By phosphorylating these targets, DYRK2 helps cancer cells manage proteotoxic stress. Inhibition of DYRK2 by acridone derivatives can disrupt this protective mechanism, leading to an accumulation of misfolded proteins and inducing apoptosis.[5]

DYRK2-Mediated Proteostasis Regulation and Inhibition

Caption: Inhibition of DYRK2 by acridone derivatives disrupts proteostasis.

Conclusion

2,7-Dimethoxyacridin-9(10H)-one is a valuable chemical entity in medicinal chemistry, primarily serving as a foundational structure for the synthesis of potent inhibitors of Haspin and DYRK2 kinases. Its synthesis is achievable through established organic chemistry reactions. The biological activity of its derivatives highlights the importance of the acridone scaffold in targeting key cellular signaling pathways involved in cell proliferation and survival. Further investigation and modification of this core structure hold significant promise for the development of novel therapeutic agents, particularly in the field of oncology.

References

A Technical Guide to the Molecular Structure and Applications of 2,7-Dimethoxyacridin-9(10H)-one

Abstract: This document provides a comprehensive technical overview of 2,7-Dimethoxyacridin-9(10H)-one, a heterocyclic compound belonging to the acridone class. Acridone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This guide details the molecular structure, physicochemical properties, and a proposed synthetic route for 2,7-Dimethoxyacridin-9(10H)-one. Primarily, this compound serves as a crucial synthetic intermediate for developing potent and selective kinase inhibitors, particularly targeting Haspin and DYRK2, which are implicated in cell cycle regulation and cancer progression. Detailed experimental protocols for its synthesis and for in vitro kinase inhibition assays are provided, alongside diagrams of relevant signaling pathways to support researchers, scientists, and drug development professionals in their work.

Molecular Structure and Properties

2,7-Dimethoxyacridin-9(10H)-one is a tricyclic aromatic compound featuring a central acridone core with two methoxy functional groups substituted at the C2 and C7 positions. The acridone structure is fundamental to a variety of biologically active molecules.

Chemical Identity

The key identifiers and structural information for 2,7-Dimethoxyacridin-9(10H)-one are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2,7-dimethoxyacridin-9(10H)-one | |

| Synonyms | 2,7-Dimethoxy-9-acridinone, 2,7-dimethoxy-9(10H)-acridinone | [1][2] |

| CAS Number | 120809-05-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₃NO₃ | [1][2] |

| Molecular Weight | 255.27 g/mol | [1][2][3] |

| SMILES | COc1cc2c(cc1)NC1=CC(OC)=CC=C1C2=O | |

| InChI Key | IBEGAUGEWHXHQH-UHFFFAOYSA-N (for 2,7-dimethyl analog) |

Physicochemical Properties

The physical and chemical properties of the compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Appearance | Data not available (likely a solid) | [2] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available | |

| Storage | 2-8°C, Refrigerator | [2] |

| Shipping | Ambient | [2] |

Synthesis and Characterization

While 2,7-Dimethoxyacridin-9(10H)-one is commercially available, understanding its synthesis is crucial for derivatization and novel compound development. A common approach to synthesizing substituted acridones is through the Ullmann condensation followed by cyclization, or by modification of the parent acridone ring. A plausible two-step synthesis starting from commercially available 9(10H)-acridone is outlined below.

Proposed Synthetic Workflow

The proposed synthesis involves an initial bromination of the acridone core at the electron-rich 2 and 7 positions, followed by a nucleophilic aromatic substitution with methoxide to yield the final product.

Caption: Proposed two-step synthesis of 2,7-Dimethoxyacridin-9(10H)-one.

Experimental Protocol: Synthesis (Proposed)

Step 1: Synthesis of 2,7-Dibromo-9(10H)-acridone

This protocol is adapted from a known procedure for the bromination of acridone.

-

Reaction Setup: Dissolve 9(10H)-acridone (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (3 equivalents) to the solution.

-

Bromination: Under an inert atmosphere (e.g., nitrogen), slowly add bromine (Br₂) (2.5 equivalents) dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any unreacted bromine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent like methanol to yield pure 2,7-Dibromo-9(10H)-acridone.

Step 2: Synthesis of 2,7-Dimethoxyacridin-9(10H)-one

This step involves a copper-catalyzed nucleophilic substitution (Ullmann-type reaction).

-

Reaction Setup: To a solution of 2,7-Dibromo-9(10H)-acridone (1 equivalent) in dimethylformamide (DMF), add sodium methoxide (NaOMe) (2.5-3 equivalents) and a catalytic amount of copper(I) iodide (CuI).

-

Reaction: Heat the mixture at 100-120°C and stir under an inert atmosphere until TLC indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2,7-Dimethoxyacridin-9(10H)-one.

Characterization Protocols

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure, paying attention to the characteristic shifts of the aromatic protons and the methoxy groups.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula (C₁₅H₁₃NO₃).

-

Infrared (IR) Spectroscopy: Analyze the compound to identify key functional groups, such as the C=O stretch of the ketone (~1635 cm⁻¹) and the C-O stretches of the methoxy groups.

Applications in Drug Development

2,7-Dimethoxyacridin-9(10H)-one is a valuable building block for synthesizing more complex acridine-based molecules with therapeutic potential. Its primary documented application is as an intermediate in the creation of inhibitors for specific protein kinases involved in cancer.[2]

Target Pathways: Haspin and DYRK2 Kinases

Derivatives of 2,7-Dimethoxyacridin-9(10H)-one have been developed as inhibitors of Haspin and DYRK2 kinases.[2]

Haspin Kinase: Haspin is a serine/threonine kinase that plays an essential role in mitosis.[5][6] It specifically phosphorylates Histone H3 at threonine 3 (H3T3ph).[7] This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase, ensuring its correct localization to the centromeres for proper chromosome alignment and segregation.[7][8] Inhibition of Haspin disrupts this process, leading to mitotic arrest and cell death, making it an attractive target for cancer therapy.[7][9]

Caption: The role of Haspin kinase in mitosis and its inhibition.

DYRK2 Kinase: Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a versatile kinase implicated in numerous cellular processes, including cell cycle control, apoptosis, and DNA damage response.[10][11] It can act as both a tumor suppressor and a pro-tumorigenic factor depending on the cellular context.[12][13] For example, DYRK2 can phosphorylate and regulate the stability of key transcription factors like c-Jun and c-Myc, as well as the tumor suppressor p53.[13][14] Its complex roles make it a nuanced but important target in cancer research.

Caption: Regulatory functions of the DYRK2 kinase on various cellular substrates.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of inhibitors derived from 2,7-Dimethoxyacridin-9(10H)-one, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is commonly used. This assay measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[15][16]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Dilute the kinase (e.g., recombinant Haspin) and its specific substrate (e.g., a peptide corresponding to the N-terminus of Histone H3) to desired concentrations in the kinase buffer.

-

Prepare a solution of ATP at a concentration near the Kₘ for the target kinase.

-

Prepare serial dilutions of the test inhibitor compound in DMSO, then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1-2 µL of the diluted inhibitor solution (or DMSO for control).

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the reaction by adding 1-2 µL of the ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection (ADP-Glo™ Protocol):

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.[16]

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

2,7-Dimethoxyacridin-9(10H)-one is a structurally important member of the acridone family. While not extensively studied for its own biological effects, its role as a key intermediate for the synthesis of targeted kinase inhibitors is well-documented. Its utility in generating potent inhibitors of Haspin and DYRK2 underscores the value of the acridone scaffold in developing novel therapeutics, particularly in the field of oncology. The synthetic and experimental protocols detailed in this guide provide a framework for researchers to further explore and utilize this versatile compound in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,7-dimethoxyacridin-9(10H)one | CAS#:120809-05-4 | Chemsrc [chemsrc.com]

- 4. 120809-05-4|2,7-Dimethoxyacridin-9(10H)-one|BLD Pharm [bldpharm.com]

- 5. apexbt.com [apexbt.com]

- 6. glpbio.com [glpbio.com]

- 7. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 8. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xcessbio.com [xcessbio.com]

- 10. uniprot.org [uniprot.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. promega.com [promega.com]

An In-Depth Technical Guide to the Synthesis of 2,7-Dimethoxyacridin-9(10H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,7-dimethoxyacridin-9(10H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through a well-established two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway for clarity.

Core Synthesis Pathway

The principal route for the synthesis of 2,7-dimethoxyacridin-9(10H)-one involves two key transformations:

-

Ullmann Condensation: This step involves the copper-catalyzed coupling of 2-amino-4-methoxybenzoic acid with a suitable para-substituted methoxyaryl halide, typically 1-iodo-4-methoxybenzene or 1-bromo-4-methoxybenzene, or with p-anisidine. This reaction forms the intermediate, N-(4-methoxyphenyl)-4-methoxyanthranilic acid. The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds.[1]

-

Acid-Catalyzed Cyclization: The N-phenylanthranilic acid intermediate is then subjected to intramolecular cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the tricyclic acridone scaffold.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthesis pathway for 2,7-dimethoxyacridin-9(10H)-one.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of 2,7-dimethoxyacridin-9(10H)-one.

Step 1: Synthesis of 2-(4-Methoxyanilino)-4-methoxybenzoic Acid (Ullmann Condensation)

This procedure is adapted from general methods for Ullmann condensations.

Materials:

-

2-Amino-4-methoxybenzoic acid

-

p-Anisidine

-

Copper (I) iodide (CuI) or Copper powder

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methoxybenzoic acid (1 equivalent), p-anisidine (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper (I) iodide (0.1 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 2,7-Dimethoxyacridin-9(10H)-one (Cyclization)

This procedure is based on typical acid-catalyzed cyclizations of N-phenylanthranilic acids.

Materials:

-

2-(4-Methoxyanilino)-4-methoxybenzoic acid

-

Polyphosphoric acid (PPA)

Procedure:

-

Place the dried 2-(4-methoxyanilino)-4-methoxybenzoic acid in a round-bottom flask.

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

-

Heat the mixture with stirring in an oil bath at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The precipitate formed is the crude 2,7-dimethoxyacridin-9(10H)-one.

-

Filter the solid, wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with water until the washings are neutral.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a high-boiling solvent like glacial acetic acid or by column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-4-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 168-171 | Off-white to beige powder |

| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | White to brownish solid |

| 2-(4-Methoxyanilino)-4-methoxybenzoic acid | C₁₅H₁₅NO₄ | 273.28 | Not available | Solid |

| 2,7-Dimethoxyacridin-9(10H)-one | C₁₅H₁₃NO₃ | 255.27 | >300 | Yellow solid |

Table 2: Spectroscopic Data for 2,7-Dimethoxyacridin-9(10H)-one

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), 8.0-7.0 (m, 6H, Ar-H), ~3.9 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~177 (C=O), ~160-110 (Ar-C), ~56 (OCH₃) |

| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1630 (C=O stretching), ~1600, 1500 (C=C aromatic stretching), ~1250 (C-O stretching) |

| Mass Spectrometry | m/z: 255 [M]⁺ |

Note: The spectroscopic data presented are typical expected values and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Figure 2: Detailed experimental workflow for the synthesis of 2,7-dimethoxyacridin-9(10H)-one.

References

The Discovery and Biological Evaluation of Dimethoxyacridinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. Among these, dimethoxyacridinone compounds have emerged as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of dimethoxyacridinone derivatives, with a focus on their potential as anticancer and antiparasitic agents. We present a compilation of quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of their proposed mechanisms of action to facilitate further research and drug development in this area.

Introduction

The acridinone core, a tricyclic aromatic system, has been a fruitful source of compounds with a wide range of pharmacological properties, including anticancer, antiviral, and antiparasitic activities.[1] The mechanism of action for many acridinone derivatives is attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, thereby disrupting essential cellular processes.[2] The substitution pattern on the acridinone scaffold plays a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. Specifically, the introduction of methoxy groups has been explored to enhance potency and selectivity. This guide focuses on dimethoxyacridinone derivatives, highlighting their discovery and preclinical evaluation.

Synthesis of Dimethoxyacridinone Derivatives

The synthesis of the 1,4-dimethoxy-9(10H)-acridinone scaffold is most commonly achieved through a multi-step process, often culminating in an Ullmann condensation reaction. This classical organocopper reaction is pivotal for the formation of the central acridinone ring system.

General Synthetic Workflow

The logical workflow for the synthesis of the dimethoxyacridinone core typically involves the coupling of an appropriately substituted anthranilic acid with a dimethoxy-substituted aromatic partner, followed by cyclization.

Caption: General workflow for the synthesis of the dimethoxyacridinone core.

Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Derivatives

This protocol is a general representation of the Ullmann condensation, a key step in the synthesis of the acridinone scaffold.

Materials:

-

Substituted 2-chlorobenzoic acid

-

Substituted aniline (e.g., dimethoxyaniline)

-

Anhydrous potassium carbonate

-

Copper (II) oxide

-

Solvent (e.g., DMF)

Procedure:

-

A mixture of the substituted aniline (0.06 M), o-chlorobenzoic acid (0.06 M), anhydrous potassium carbonate (0.06 M), and copper (II) oxide (3 g) is prepared in a round-bottomed flask fitted with an air condenser.[3]

-

The mixture is refluxed for 4-5 hours.[3]

-

After cooling, the reaction mixture is diluted with water and filtered.

-

The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the N-phenylanthranilic acid derivative.[3]

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).[3]

Biological Activities of Dimethoxyacridinone Compounds

Dimethoxyacridinone derivatives have demonstrated significant potential in two primary therapeutic areas: as antiparasitic agents, particularly against Trypanosoma cruzi, and as anticancer agents.

Trypanocidal Activity

New acridinone derivatives with hydroxy and methoxy substitutions at the 1 and 4 positions have been synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[1] The trypanocidal activity of these compounds is believed to be linked to their ability to intercalate into the DNA of the parasite.[1]

Anticancer Activity

The anticancer properties of dimethoxyacridinone derivatives are primarily attributed to their interaction with DNA, leading to the disruption of DNA replication and transcription in rapidly proliferating cancer cells.

Quantitative Data on Biological Activities

Table 1: DNA Binding of 2,4-Dimethoxyacridone Derivatives

| Compound ID | Substituent on Acridone Core | DNA Binding (%) |

| 2 | - | 81.95 |

| 3 | - | 88.77 |

| 4 | - | 76.59 |

| 5 | - | 66.94 |

| 6 | - | 76.37 |

| 7 | - | 90.26 |

| 8 | - | 80.93 |

| 9 | - | 87.12 |

| 10 | - | 75.54 |

| 11 | - | 85.99 |

| 12 | Butyl pyrazole side chain | 90.78 |

| 13 | - | 88.85 |

| (Data sourced from a study on 2,4-dimethoxy acridones as cytotoxic agents) |

Mechanism of Action

The primary mechanism of action for acridinone derivatives is their ability to function as DNA intercalating agents. The planar tricyclic ring system of the acridinone core allows it to insert between the base pairs of the DNA double helix. This interaction leads to a distortion of the DNA structure, which can interfere with the binding of DNA-processing enzymes and ultimately inhibit DNA replication and transcription.

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed logical flow of events following the introduction of a dimethoxyacridinone compound into a biological system, leading to its therapeutic effect.

Caption: Logical workflow of the proposed mechanism of action for dimethoxyacridinone compounds.

Key Experimental Protocols

In Vitro Trypanocidal Activity Assay

This protocol provides a general framework for assessing the in vitro activity of compounds against Trypanosoma cruzi.

Materials:

-

Trypanosoma cruzi epimastigotes

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

T. cruzi epimastigotes are cultured in LIT medium at 28°C.

-

Parasites in the logarithmic growth phase are harvested and their concentration is adjusted.

-

The parasite suspension is added to the wells of a 96-well plate.

-

The test compounds are serially diluted and added to the wells. A positive control (e.g., benznidazole) and a negative control (solvent only) are included.

-

The plates are incubated at 28°C for a defined period (e.g., 72 hours).

-

Parasite viability can be assessed by various methods, such as direct counting using a hemocytometer, or by using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT or resazurin-based assays).

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with solvent only.

-

The plates are incubated for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

Dimethoxyacridinone compounds have demonstrated promising biological activities, particularly as trypanocidal and anticancer agents. Their primary mechanism of action appears to be through DNA intercalation, a well-established strategy for targeting rapidly dividing cells. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field.

Future research should focus on several key areas:

-

Synthesis of diverse libraries: The synthesis and screening of a wider range of dimethoxyacridinone analogues will be crucial for establishing robust structure-activity relationships (SAR).

-

Mechanism of action studies: While DNA intercalation is a primary mechanism, further studies are needed to investigate other potential targets, such as topoisomerases, and to explore the involvement of specific cell signaling pathways.

-

In vivo evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combination therapies: Investigating the synergistic effects of dimethoxyacridinone compounds with existing anticancer or antiparasitic drugs could lead to more effective treatment regimens.

By addressing these areas, the full therapeutic potential of this interesting class of compounds can be realized, potentially leading to the development of new and effective drugs for the treatment of cancer and neglected tropical diseases.

References

Spectroscopic Profile of 2,7-Dimethoxyacridin-9(10H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically valuable heterocyclic compound, 2,7-Dimethoxyacridin-9(10H)-one. Acridone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. A thorough understanding of their spectroscopic characteristics is fundamental for their identification, characterization, and further development.

Chemical Structure and Properties

Chemical Name: 2,7-Dimethoxyacridin-9(10H)-one CAS Number: 120809-05-4 Molecular Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.7 | s | 1H | N-H |

| ~ 8.2 | d | 2H | H-4, H-5 |

| ~ 7.2 | dd | 2H | H-3, H-6 |

| ~ 6.9 | d | 2H | H-1, H-8 |

| ~ 3.9 | s | 6H | 2 x -OCH₃ |

Note: Predicted values are based on the analysis of similar acridone structures. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 177 | C-9 (C=O) |

| ~ 160 | C-2, C-7 |

| ~ 142 | C-10a, C-11a |

| ~ 126 | C-4, C-5 |

| ~ 121 | C-4a, C-8a |

| ~ 115 | C-3, C-6 |

| ~ 105 | C-1, C-8 |

| ~ 55 | -OCH₃ |

Note: Predicted values are based on the analysis of similar acridone structures.

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 255 | High | [M]⁺ |

| 240 | Moderate | [M - CH₃]⁺ |

| 212 | Moderate | [M - CH₃ - CO]⁺ |

Note: The fragmentation pattern of acridones is highly dependent on the nature and position of substituents. The loss of a methyl group followed by carbon monoxide is a common fragmentation pathway for methoxy-substituted acridones.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| ~ 1635 | Strong | C=O Stretch (Amide I) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~ 1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |

Table 5: UV-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Acetonitrile | ~364, ~395 | Data not available |

| Chloroform | ~380, ~400 | Data not available |

Note: Acridone derivatives typically exhibit strong absorption in the UV-A and near-visible regions, corresponding to π-π transitions within the aromatic system. The exact absorption maxima and molar absorptivity are solvent-dependent.*

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of acridone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of 2,7-Dimethoxyacridin-9(10H)-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

The solution should be clear and free of any particulate matter.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or gas chromatography inlet.

3. Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses and confirm the structure. Common fragments for methoxy-substituted acridones include the loss of a methyl radical (-15 Da) and subsequent loss of carbon monoxide (-28 Da).

MS Fragmentation Pathway

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch, C=O stretch, and aromatic C=C stretches.

UV-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, methanol, or chloroform) of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

2. Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample solution to record a baseline.

-

Cuvette: Use a 1 cm path length quartz cuvette.

3. Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Signaling Pathways and Biological Context

Currently, there is no specific information available in the public domain regarding the direct involvement of 2,7-Dimethoxyacridin-9(10H)-one in specific signaling pathways. However, the broader class of acridone alkaloids is known to interact with various biological targets. Many acridone derivatives exert their anticancer effects through mechanisms such as:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the acridone core allows it to intercalate between the base pairs of DNA, interfering with DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are crucial for managing DNA topology.

-

Kinase Inhibition: Acridones have been shown to inhibit various protein kinases that are often dysregulated in cancer cells, thereby disrupting cell signaling pathways involved in cell growth, proliferation, and survival.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 2,7-Dimethoxyacridin-9(10H)-one.

General Mechanisms of Action for Acridone Derivatives

This guide serves as a foundational resource for the spectroscopic characterization of 2,7-Dimethoxyacridin-9(10H)-one. The provided data and protocols will aid researchers in the positive identification and quality control of this compound, facilitating its further investigation in drug discovery and development programs.

Functionalization of the Acridone Core: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The acridone nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The planar tricyclic structure of acridone allows it to intercalate with DNA and inhibit key enzymes such as topoisomerases, making it a valuable pharmacophore in drug design and discovery.[3][4] This technical guide provides a comprehensive overview of the core functionalization strategies for the acridone scaffold, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Key Functionalization Strategies and Quantitative Data

The strategic modification of the acridone core is crucial for modulating its physicochemical properties and biological activity. Key functionalization reactions include N-alkylation, halogenation, and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as direct C-H activation.

N-Alkylation of the Acridone Core

N-alkylation at the 10-position of the acridone ring is a common strategy to enhance solubility and biological activity.[5] Various methods have been developed, including conventional heating and microwave-assisted synthesis, often employing a base and an alkylating agent.

| Entry | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | n-Bromopropane | K2CO3 | DMF | Reflux | - | [6] |

| 2 | n-Bromobutane | K2CO3 | DMF | Reflux | - | [6] |

| 3 | Benzyl bromide | K2CO3 | - | Microwave | 96 | [7] |

| 4 | Ethyl bromoacetate | NaH | DMF | - | - | [8] |

| 5 | Alkyl halides | NaOH/K2CO3 on Al2O3, TBAB | - | Microwave | 90-96 | [8] |

Halogenation of the Acridone Core

Halogenation of the acridone scaffold provides key intermediates for further functionalization through cross-coupling reactions. The regioselectivity of halogenation can be influenced by the reaction conditions.

| Entry | Halogenating Agent | Solvent/Catalyst | Major Isomer(s) | Yield (%) | Reference |

| 1 | Bromine | Concentrated H2SO4 | 4-Bromoacridone | - | [9] |

| 2 | Bromine | Glacial Acetic Acid | 2-Bromoacridone | - | [9] |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents onto a halogenated acridone core.

| Entry | Acridone Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromo-13α-estrone derivative | Phenylboronic acid | Pd(OAc)2/X-Phos | KOt-Bu | Dioxane | High | [10] |

| 2 | 4-Bromoanisole | 2-Pyridylboronate | Pd2dba3 | KF | Dioxane | 74 | [11] |

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds, allowing for the synthesis of amino-acridone derivatives.

| Entry | Acridone Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Aryl Halide | Heterocyclic Amines | [Pd(allyl)Cl]2/t-BuXPhos | - | Toluene | up to 99 | [12] |

| 2 | β-Chloroacroleins | Lactams/Heteroarylamines | Pd(OAc)2/BINAP or Xantphos | Cs2CO3 | Toluene | 27-45 | [13] |

| 3 | Aryl Bromides | Anilines | Pd2(dba)3/XantPhos | Cs2CO3 | Toluene | 8-95 | [14] |

C-H Activation and Arylation

Direct C-H activation is an increasingly important strategy for the functionalization of the acridone core, offering a more atom-economical approach by avoiding the need for pre-halogenated substrates.

| Entry | Acridone Substrate | Coupling Partner | Catalyst/Oxidant | Solvent | Position(s) Functionalized | Yield (%) | Reference | |:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | N-(pyridin-2-yl)-9(10H)-acridinone | Potassium aryl/alkyltrifluoroborates | Pd(OAc)2 / p-benzoquinone | - | 4-position | 31-95 |[15] | | 2 | 10-(4-substituted-pyridin-2-yl)acridin-9(10H)-ones | Phenylboronic acid | Pd(TFA)2 / CuO, BQ | Toluene | 1-position | - |[16] | | 3 | Diarylamines | Co2(CO)8 (CO source) | PdCl2 / Cu(TFA)2·xH2O | - | Dual C-H carbonylation to form acridone | Good |[17] |

Experimental Protocols

This section provides detailed methodologies for key functionalization reactions of the acridone core.

General Procedure for N-Alkylation of Acridone under Microwave Irradiation

This protocol is adapted from a solvent-free microwave-assisted method.[8]

Materials:

-

Acridone

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K2CO3)

-

Microwave reactor

Procedure:

-

In a microwave-transparent vessel, thoroughly mix acridone (1 equivalent) and potassium carbonate (1.5 equivalents).

-

Add the alkyl halide (1 equivalent) to the solid mixture.

-

Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 160 W) for a short duration (e.g., 3-5 minutes).[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add boiling water to the reaction mixture and stir.[11]

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

General Procedure for Bromination of Acridone

This protocol is based on the bromination of acridine in glacial acetic acid, which yields the 2-bromo derivative as the major product.[9]

Materials:

-

Acridone

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve acridone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the acridone solution at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Dry the crude product and purify by column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-acridone

This protocol is a general representation based on standard Suzuki-Miyaura conditions.[10][11]

Materials:

-

Halo-acridone (e.g., 2-bromoacridone or 4-bromoacridone)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Phosphine ligand (e.g., X-Phos)

-

Base (e.g., KOt-Bu or K2CO3)

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-acridone (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).

-

Add the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically several hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Halo-acridone

This protocol is a general representation based on standard Buchwald-Hartwig amination conditions.[13][14]

Materials:

-

Halo-acridone (e.g., 2-chloroacridone or 4-bromoacridone)

-

Amine

-

Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Base (e.g., Cs2CO3 or NaOt-Bu)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the halo-acridone (1 equivalent), palladium catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 2-10 mol%).

-

Add the base (1.5-2 equivalents).

-

Add the anhydrous solvent, followed by the amine (1.2-1.5 equivalents).

-

Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 100-120 °C) for the necessary duration.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired amino-acridone derivative.

General Procedure for Palladium-Catalyzed Direct C-H Arylation of an Acridone Derivative

This protocol is based on a palladium-catalyzed C-H activation/arylation strategy.[15][16]

Materials:

-

N-directing group substituted acridone (e.g., N-(pyridin-2-yl)-9(10H)-acridinone)

-

Arylating agent (e.g., potassium aryltrifluoroborate or aryl iodide)

-

Palladium catalyst (e.g., Pd(OAc)2 or Pd(TFA)2)

-

Oxidant (e.g., p-benzoquinone or CuO)

-

Solvent (e.g., toluene or TFA)

Procedure:

-

In a reaction vessel, combine the N-substituted acridone (1 equivalent), arylating agent (1.5-2 equivalents), palladium catalyst (e.g., 5-10 mol%), and oxidant (2 equivalents).

-

Add the solvent and stir the mixture under an inert atmosphere.

-

Heat the reaction to the required temperature (e.g., 110-140 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and dilute with an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

-

If necessary, remove the directing group under appropriate conditions to yield the functionalized acridone.

Signaling Pathways and Experimental Workflows

The biological activity of acridone derivatives is often attributed to their interaction with cellular macromolecules, leading to the modulation of critical signaling pathways. A primary mechanism of action for many anticancer acridones is the inhibition of topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.

Topoisomerase II Poisoning by Acridone Derivatives

Acridone derivatives can act as topoisomerase II poisons. They intercalate into the DNA and stabilize the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[1][18][19]

References

- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical acridone-mediated direct arylation of (hetero)arenes with aryl diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. researchgate.net [researchgate.net]

- 14. Phenanthridine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions [organic-chemistry.org]

- 18. pnas.org [pnas.org]

- 19. embopress.org [embopress.org]

Physical and chemical characteristics of dimethoxyacridinones

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dimethoxyacridinones

For Researchers, Scientists, and Drug Development Professionals

Dimethoxyacridinones are a subclass of acridinone compounds characterized by the presence of two methoxy groups on the acridinone core structure. Acridinones, in general, are a well-studied class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.[1][2] This guide provides a comprehensive overview of the physical and chemical characteristics of dimethoxyacridinones, including their synthesis, analytical methods for their characterization, and their biological activities with a focus on their mechanism of action.

Physicochemical Characteristics

Quantitative data for specific dimethoxyacridinone isomers are not extensively reported in publicly available literature. However, the general physicochemical properties can be inferred from the parent acridinone molecule and the influence of the methoxy substituents.

Table 1: General Physicochemical Properties of Acridinone and the Expected Influence of Dimethoxy Substitution

| Property | 9(10H)-Acridinone | Expected Properties of Dimethoxyacridinones |

| Appearance | Yellow crystalline powder[3] | Likely to be yellow or orange crystalline solids. |

| Melting Point | >300 °C[4] | Expected to be high, likely over 250 °C, but may be lower than the parent acridinone depending on the substitution pattern and crystal packing. |

| Boiling Point | Not well-defined, sublimes | Expected to be high and likely to decompose before boiling under atmospheric pressure. |

| Solubility | Insoluble in water, benzene, chloroform, and ether; slightly soluble in ethanol, DMSO, and methanol.[4] | Solubility in non-polar solvents may increase slightly due to the methoxy groups. Solubility in polar aprotic solvents like DMSO is expected to be moderate. |

| pKa | Not well-established experimentally for the parent compound. | The acridinone nitrogen is weakly basic. The methoxy groups, being electron-donating, may slightly increase the basicity of the nitrogen atom.[5] |

Synthesis and Experimental Protocols

The synthesis of dimethoxyacridinones can be achieved through modifications of established methods for the synthesis of the acridinone core. The Ullmann condensation is a classical and versatile method for this purpose.[6][7][8]

Representative Synthetic Protocol: Ullmann Condensation

This protocol describes a general method for the synthesis of the acridinone scaffold, which can be adapted for dimethoxyacridinones by using appropriately substituted starting materials.

Reaction Scheme: The condensation of an appropriately substituted 2-chlorobenzoic acid with a substituted aniline, followed by cyclization.[9]

Experimental Protocol:

-

Condensation:

-

A mixture of the substituted o-chlorobenzoic acid (1 equivalent), the substituted aniline (1 equivalent), anhydrous potassium carbonate (1 equivalent), and a catalytic amount of copper oxide is refluxed in a suitable high-boiling solvent (e.g., N-methylpyrrolidone or dimethylformamide) for 4-5 hours.[10]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured into water. The resulting precipitate of the N-phenylanthranilic acid derivative is filtered, washed with water, and dried.

-

-

Cyclization:

-

The dried N-phenylanthranilic acid derivative is heated in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid on a steam bath for several hours.[10]

-

The reaction mixture is then carefully poured onto ice, and the precipitated acridone is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[9]

-

Figure 1: Generalized workflow for the synthesis of dimethoxyacridinones via Ullmann condensation.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the characterization of dimethoxyacridinones.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of dimethoxyacridinones and for their quantification.[11][12]

Table 2: Representative HPLC Method for Acridone Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[11] |

| Mobile Phase | A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., phosphoric or formic acid) for peak shaping.[13] |

| Flow Rate | 1.0 mL/min[11] |

| Detection | UV-Vis at a wavelength corresponding to an absorbance maximum of the acridinone chromophore (typically around 254 nm and 380-400 nm). Fluorescence detection can also be used for higher sensitivity.[11] |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for dimethoxyacridinones.

Table 3: Expected Spectroscopic Data for Dimethoxyacridinones

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the acridinone core would appear in the downfield region (δ 7.0-8.5 ppm). The methoxy groups would show sharp singlets around δ 3.8-4.0 ppm. An NH proton, if present, would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the acridinone is expected around δ 175-185 ppm. The methoxy carbons would appear around δ 55-60 ppm. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the acridinone carbonyl group is expected around 1620-1640 cm⁻¹. C-O stretching vibrations for the methoxy groups would be observed in the 1250-1000 cm⁻¹ region. N-H stretching, if present, would be a broad band around 3200-3400 cm⁻¹. |

| UV-Vis Spectroscopy | The acridinone chromophore typically displays two main absorption bands: one in the UV region (around 250-270 nm) and another in the near-UV or visible region (around 380-400 nm). The exact λmax values would be influenced by the position of the methoxy groups. |

| Mass Spectrometry | The molecular ion peak (M+) should be readily observable. Fragmentation patterns would likely involve the loss of methyl groups (M-15), methoxy groups (M-31), and the carbonyl group (M-28). |

Biological Activity and Signaling Pathways

Acridinone derivatives are well-recognized for their potent anticancer properties.[14][15][16] The planar aromatic structure of the acridinone core allows these molecules to intercalate into DNA, which is a primary mechanism of their cytotoxic action.[4][17]

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

Dimethoxyacridinones, like other acridone derivatives, are believed to exert their anticancer effects primarily through two interconnected mechanisms:

-

DNA Intercalation: The planar tricyclic ring system of the acridinone slides between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[17][18]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Acridinones can inhibit the activity of topoisomerases I and II.[4][17][19][20] By stabilizing the covalent complex between the topoisomerase and DNA, these compounds lead to the accumulation of DNA strand breaks, which are toxic to the cell.

Figure 2: Proposed mechanism of action for dimethoxyacridinones as anticancer agents.

Potential Involvement in Other Signaling Pathways

While DNA intercalation and topoisomerase inhibition are considered the primary mechanisms, studies on various acridone derivatives suggest potential interactions with other cellular signaling pathways. For instance, some acridone alkaloids have been shown to inhibit the ERK signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[3] However, direct evidence specifically linking dimethoxyacridinones to the ERK or other pathways like PI3K/Akt is currently limited and requires further investigation.

Conclusion

Dimethoxyacridinones represent a promising class of compounds for drug development, particularly in the field of oncology. This guide has summarized their core physical and chemical characteristics, provided representative experimental protocols for their synthesis and analysis, and detailed their primary mechanism of action. Further research is warranted to fully elucidate the structure-activity relationships of different dimethoxyacridinone isomers and to explore their interactions with various cellular signaling pathways. This will undoubtedly pave the way for the rational design of new and more effective acridinone-based therapeutic agents.

References

- 1. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relation… [ouci.dntb.gov.ua]

- 2. 1,4-Dimethoxy-9(10H)-acridinone derivatives. Synthesis, DNA binding studies and trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Separation of Acridine Orange on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Making sure you're not a bot! [mostwiedzy.pl]

- 17. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield of Acridinone-Based Fluorophores

For Researchers, Scientists, and Drug Development Professionals

Acridinone and its derivatives represent a "privileged" class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their planar, stable structure not only serves as a pharmacophore for anticancer, antiviral, and antimalarial drugs but also forms the core of highly fluorescent molecules. This strong fluorescence is pivotal for their application as biological probes, enabling the visualization of cellular processes, and as emitters in advanced materials like Organic Light-Emitting Diodes (OLEDs).

A critical parameter governing the efficacy of a fluorophore is its fluorescence quantum yield (Φf). Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a direct measure of the fluorescence process's efficiency. A high quantum yield is often a prerequisite for applications requiring bright, sensitive probes. This guide provides an in-depth overview of the quantum yield of acridinone-based fluorophores, detailing quantitative data, experimental measurement protocols, and key mechanistic principles.

Factors Influencing Acridinone Quantum Yield

The quantum yield of an acridinone fluorophore is not an immutable property but is influenced by a combination of intrinsic molecular features and extrinsic environmental factors.

-

Molecular Structure: The rigidity of the acridinone core contributes to its inherently fluorescent nature. Substitutions at various positions on the tricyclic ring can dramatically alter the quantum yield. Electron-donating and electron-accepting groups can be introduced to create donor-acceptor systems, which can tune the emission wavelength and, in some cases, enhance the quantum yield. For instance, attaching phenoxazine donors to the acridinone core has produced molecules with exceptionally high quantum yields.[1]

-

Solvent Environment: The polarity and viscosity of the surrounding medium play a crucial role. Many acridinone derivatives exhibit charge-transfer characteristics in their excited state, making them sensitive to solvent polarity. For example, the quantum yield of an acridine-dicyanoisophorone-based probe was observed to increase from a mere 0.5% in low-polarity solvents to 35.6% in high-polarity environments.[2][3]

-

Aggregation Effects: While many fluorophores suffer from aggregation-caused quenching in aqueous media or the solid state, some acridinone derivatives are designed to exhibit Aggregation-Induced Emission (AIE). In these systems, the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation, a phenomenon attributed to the restriction of intramolecular motions in the aggregated state.[4][5] This property is particularly valuable for cell imaging.

-

Temperature and pH: As with most fluorophores, temperature can affect the rate of non-radiative decay pathways, thereby influencing the quantum yield. Furthermore, protonation or deprotonation of acidic or basic functional groups can alter the electronic structure and photophysical properties.[6]

Quantitative Data on Acridinone Fluorophores

The quantum yields of acridinone derivatives span a wide range, from less than 1% to nearly 100%, depending on their structure and environment. The following table summarizes reported values for several representative compounds.

| Acridinone Derivative | Solvent / Medium | Quantum Yield (Φf) | Notes |

| Unsubstituted Acridone | Acetonitrile | 0.41 | Used as a reference standard.[7] |

| Bisacridono-crown ether | Acetonitrile | 0.39 | [7] |

| Acridine-dicyanoisophorone probe | Toluene → Water | 0.005 → 0.356 | Highly sensitive to solvent polarity.[2][3] |

| Acridine-cyanofuranone probe | Toluene → Water | 0.0051 → 0.132 | Sensitive to solvent polarity.[3] |

| 4Ac35CzPy (TADF Emitter) | Doped Film | 0.651 | Thermally Activated Delayed Fluorescence.[8] |

| 4Ac25CzPy (TADF Emitter) | Doped Film | ~0.70 | Thermally Activated Delayed Fluorescence.[8] |

| PDAD-DMAC, PDAD-DPAC, PDAD-SFAC | Doped Films | 0.78 – 0.94 | Sky-blue Thermally Activated Delayed Fluorescence.[4][5] |

| 3,6-DPXZ-AD | Doped Film | 0.949 | High-efficiency yellow TADF emitter.[1] |

Experimental Protocol for Quantum Yield Determination

The relative method, also known as the comparative method, is the most common approach for determining the fluorescence quantum yield of a test compound. It involves comparing the fluorescence properties of the unknown sample to a well-characterized standard with a known quantum yield.

For two dilute solutions (of the test sample and a standard) that have identical absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The working equation is:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.

-

Selection of a Standard: Choose a suitable fluorescence standard. The standard should absorb and emit in a similar spectral region to the test compound to minimize wavelength-related instrumental errors. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives. For acridinones, another well-characterized acridinone derivative could also be used.[7]

-

Preparation of Solutions:

-

Prepare a stock solution of the standard and the test compound in the desired solvent(s). The solvents must be of spectroscopic grade.

-

From the stock solutions, prepare a series of dilutions for both the standard and the test compound.

-

The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is critical to avoid inner-filter effects where the sample reabsorbs its own emitted light.

-

-

Spectroscopic Measurements:

-

Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance value at the chosen excitation wavelength (λex).

-

Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, using the same λex. The instrumental parameters (e.g., excitation and emission slit widths) must be kept identical for all measurements of the sample and standard.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-